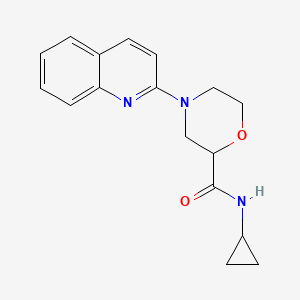![molecular formula C13H17F3N4O3 B6471943 2-(pyrrolidine-1-carbonyl)-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}morpholine CAS No. 2640974-77-0](/img/structure/B6471943.png)
2-(pyrrolidine-1-carbonyl)-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyrrolidine-1-carbonyl)-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}morpholine is a synthetic organic compound featuring a morpholine ring substituted with a pyrrolidine-1-carbonyl and a 5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl moiety. This compound exhibits interesting chemical reactivity and is used in various scientific research domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyrrolidine-1-carbonyl)-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}morpholine typically involves multiple steps:
Formation of the Pyrrolidine-1-carbonyl Intermediate
Reacting pyrrolidine with phosgene or carbonyldiimidazole under controlled conditions to form pyrrolidine-1-carbonyl chloride.
This intermediate is often purified before further reactions.
Synthesis of the 5-(Trifluoromethyl)-1,3,4-oxadiazole Moiety
Condensation of a suitable hydrazide with trifluoroacetic anhydride, followed by cyclization with phosphoryl chloride to form the oxadiazole ring.
Final Coupling Reaction
Coupling the pyrrolidine-1-carbonyl chloride with 4-(hydroxymethyl)morpholine in the presence of a base like triethylamine.
Introduction of the 5-(trifluoromethyl)-1,3,4-oxadiazole moiety via nucleophilic substitution reaction.
Industrial Production Methods
Industrial-scale synthesis follows similar steps but focuses on optimizing yield and purity. Catalysts, optimized reaction times, and specific reaction conditions are tailored to achieve high efficiency. Pilot scale production often includes thorough purification processes like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions
The compound can undergo nucleophilic substitution reactions due to the electron-withdrawing trifluoromethyl group on the oxadiazole ring.
Oxidation and Reduction
Oxidation and reduction reactions mainly target the morpholine and pyrrolidine rings, potentially modifying their functional groups without disrupting the core structure.
Hydrolysis
Exposure to acidic or basic conditions can lead to hydrolysis, affecting the ester or amide linkages.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Bases for substitution: : Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃).
Acids for hydrolysis: : Hydrochloric acid (HCl), sulfuric acid (H₂SO₄).
Major Products Formed
Various substituted morpholines and pyrrolidines, depending on the reaction conditions.
Fragmented products involving cleavage of the oxadiazole ring under extreme conditions.
Scientific Research Applications
2-(Pyrrolidine-1-carbonyl)-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}morpholine finds applications across multiple fields:
Chemistry: : Used as a building block in organic synthesis, serving as an intermediate for more complex molecules.
Biology: : Investigated for its potential activity in biological systems, particularly in enzyme inhibition studies.
Medicine: : Explored for therapeutic potential, particularly in developing new pharmaceuticals targeting various diseases.
Industry: : Utilized in material science for developing new polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action for 2-(pyrrolidine-1-carbonyl)-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}morpholine varies based on its application:
Enzymatic Inhibition: : Interacts with specific enzymes, potentially acting as an inhibitor by binding to active sites.
Cellular Pathways: : Modulates signaling pathways, influencing cellular activities and responses.
Comparison with Similar Compounds
When compared to similar compounds:
2-(Pyrrolidine-1-carbonyl)-4-(benzyl)morpholine
The trifluoromethyl-oxadiazole moiety offers distinct reactivity and biological activity.
4-(Benzoyl)-2-(morpholin-4-yl)pyrimidine
2-(Pyrrolidine-1-carbonyl)-4-(methylthio)morpholine
The presence of sulfur affects both chemical reactivity and biological interactions.
Each of these compounds showcases distinct characteristics influenced by their specific substituents and structural components, making 2-(pyrrolidine-1-carbonyl)-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}morpholine unique in its properties and applications.
Properties
IUPAC Name |
pyrrolidin-1-yl-[4-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]morpholin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N4O3/c14-13(15,16)12-18-17-10(23-12)8-19-5-6-22-9(7-19)11(21)20-3-1-2-4-20/h9H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCMUAYNFQYIBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CN(CCO2)CC3=NN=C(O3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B6471861.png)
![benzyl[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]methylamine](/img/structure/B6471866.png)
![3-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B6471886.png)
![4-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B6471887.png)
![3-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B6471888.png)
![3-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B6471899.png)
![3-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B6471905.png)
![3-{4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B6471922.png)

![4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6471935.png)
![4-{1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B6471947.png)
![2-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B6471955.png)
![3-chloro-4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine](/img/structure/B6471966.png)
![2-{4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B6471967.png)
